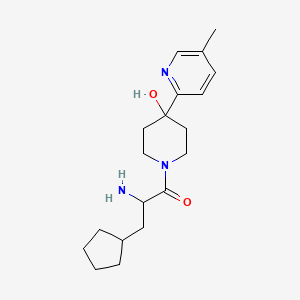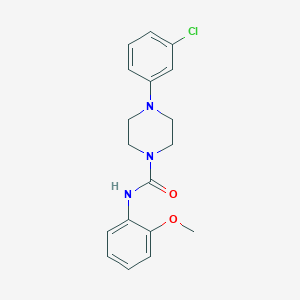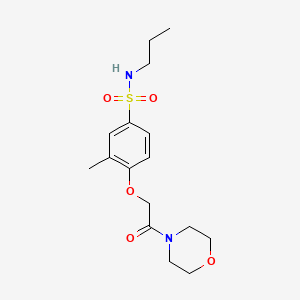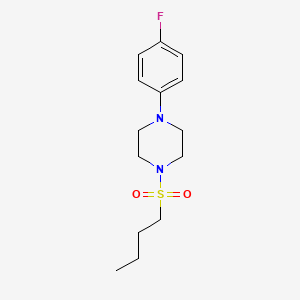![molecular formula C18H19N3O4 B5433085 N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B5433085.png)
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. The compound is a furan derivative that contains an oxadiazole ring, which has been shown to possess a range of biological activities.
Mechanism of Action
The exact mechanism of action of N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in cells, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses anti-inflammatory and antioxidant effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species in cells. Additionally, this compound has been shown to possess antitumor effects, inhibiting the growth and proliferation of various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide in lab experiments is its versatility. The compound has been shown to possess a range of biological activities, making it a useful tool for investigating various cellular processes. Additionally, the compound is relatively easy to synthesize, making it readily available for use in research studies. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the research of N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide. One potential area of research is the investigation of the compound's potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders. Additionally, future studies could focus on elucidating the exact mechanism of action of the compound and identifying its molecular targets in cells. Finally, further research could be conducted to optimize the synthesis method of this compound and to develop new derivatives with enhanced biological activities.
In conclusion, this compound is a compound that has shown promise in biomedical research due to its potential therapeutic applications. The compound possesses anti-inflammatory, antioxidant, and antitumor effects and has been used in various research studies to investigate its biological activities. Further research is needed to fully understand the mechanism of action of the compound and to optimize its synthesis method for use in future studies.
Synthesis Methods
The synthesis of N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde with N-ethyl-N-(2-methyl-3-furyl)methylamine in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Scientific Research Applications
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. The compound has been used in various biomedical research studies to investigate its potential therapeutic applications.
properties
IUPAC Name |
N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-4-21(18(22)15-9-10-24-12(15)2)11-16-19-17(20-25-16)13-5-7-14(23-3)8-6-13/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPMPKLHEIKSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=C(OC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-pyridinamine](/img/structure/B5433016.png)
![2-amino-3-(ethoxycarbonyl)-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium trifluoroacetate](/img/structure/B5433021.png)
![4-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5433026.png)

![N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5433046.png)

![N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5433058.png)

![N~2~-methyl-N~1~-[1-(4-piperidin-1-ylphenyl)ethyl]glycinamide](/img/structure/B5433065.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5433068.png)


![2-(4-chloro-2-methylphenoxy)-N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5433088.png)
